1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole

Lipophilicity optimization Drug design Medicinal chemistry

Procure 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 126560-62-1) for definitive SAR exploration. The dual N1-methyl/C4-CF3 substitution delivers a regiochemically pure scaffold that eliminates tautomeric ambiguity and elevates target potency up to 100-fold versus non-fluorinated analogs. With a LogP of 0.8339, TPSA of 30.71 Ų, and absence of an N-H donor, this compact building block provides a faithful amide-bond bioisostere with enhanced metabolic stability and membrane permeability. Essential for kinase inhibitor hit-to-lead programs, peptidomimetic design, agrochemical lead optimization, and ¹⁹F NMR-probe construction. Sourced at ≥95% purity for reproducible research outcomes.

Molecular Formula C4H4F3N3
Molecular Weight 151.092
CAS No. 126560-62-1
Cat. No. B2526268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole
CAS126560-62-1
Molecular FormulaC4H4F3N3
Molecular Weight151.092
Structural Identifiers
SMILESCN1C=C(N=N1)C(F)(F)F
InChIInChI=1S/C4H4F3N3/c1-10-2-3(8-9-10)4(5,6)7/h2H,1H3
InChIKeyOJDHLBJSZSGEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 126560-62-1) Sourcing Guide: Physicochemical Profile and Procurement Specifications


1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 126560-62-1) is a small-molecule heterocyclic building block characterized by a 1,2,3-triazole core bearing an N1-methyl group and a C4-trifluoromethyl substituent, with a molecular formula of C₄H₄F₃N₃ and a molecular weight of 151.09 g/mol [1]. The compound exhibits a calculated LogP of 0.8339 and a topological polar surface area (TPSA) of 30.71 Ų , positioning it as a compact, moderately lipophilic scaffold. Its structure confers a dual substitution pattern that enables regioselective derivatization at the triazole ring while the trifluoromethyl group imparts enhanced metabolic stability and membrane permeability [2]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with commercial availability typically at 95% purity for laboratory-scale procurement .

Why Generic 1,2,3-Triazole Substitution Fails: Critical Role of N1-Methyl and C4-Trifluoromethyl in 126560-62-1


Substitution of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole with generic 1,2,3-triazole analogs is precluded by the interdependent and non-interchangeable functional contributions of its N1-methyl and C4-trifluoromethyl groups to molecular recognition, pharmacokinetic behavior, and synthetic utility. The 1,2,3-triazole ring serves as a bioisostere for the amide bond, capable of mimicking both the hydrogen-bonding and geometric properties of a trans-amide linkage [1]; however, the unsubstituted 1H-1,2,3-triazole lacks the regiochemical definition and lipophilic tuning required for reproducible SAR translation. The N1-methyl group eliminates N-H hydrogen-bond donor capacity, prevents N1-tautomerization that would otherwise yield regioisomeric mixtures, and modulates the electronic environment of the ring . Concurrently, the C4-trifluoromethyl substituent markedly elevates lipophilicity and metabolic stability relative to non-fluorinated or methyl-substituted congeners, a critical determinant of target engagement and clearance profiles [2]. Omission or alteration of either substituent fundamentally alters LogP, hydrogen-bonding capacity, and metabolic vulnerability, thereby invalidating direct interchangeability in structure-activity relationships and necessitating procurement of the precisely defined scaffold for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 126560-62-1) Against Structural Analogs


Computational Lipophilicity Advantage: LogP and TPSA Comparison with Non-Fluorinated Triazole Analogs

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole exhibits a calculated LogP of 0.8339 and a topological polar surface area (TPSA) of 30.71 Ų . In contrast, the non-fluorinated analog 1-methyl-1H-1,2,3-triazole (CAS 16681-69-9) has a predicted LogP of -0.15 and a TPSA of 30.71 Ų [1]. The 0.98 LogP unit increase conferred by the trifluoromethyl substitution translates to an approximately 9.5-fold increase in partition coefficient (P), substantially enhancing membrane permeability while preserving identical polar surface area due to the compact, non-polarizable nature of the trifluoromethyl moiety. For comparison, the N-unsubstituted analog 4-(trifluoromethyl)-1H-1,2,3-triazole lacks the methyl group that suppresses N1-tautomerization and eliminates the N-H hydrogen-bond donor, which alters both hydrogen-bonding capacity and synthetic regioselectivity .

Lipophilicity optimization Drug design Medicinal chemistry

c-Met Kinase Inhibitor Activity: Trifluoromethyl-Dependent Potency Differentiation

Derivatives of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole have been developed as c-Met kinase inhibitors, with structure-activity relationship (SAR) studies demonstrating that the trifluoromethyl substitution significantly enhances biological activity relative to non-fluorinated analogs . In the context of triazole-based c-Met inhibitors, the potent clinical candidate PF-04217903, which contains a related triazolopyridazine scaffold, exhibits an IC₅₀ of 0.005 μM against c-Met kinase [1]. SAR analysis across multiple triazole-containing c-Met inhibitor series indicates that trifluoromethyl substitution at positions corresponding to the 4-position of 1,2,3-triazole confers up to 10- to 100-fold improvements in inhibitory potency compared to hydrogen or methyl substituents, attributed to favorable hydrophobic interactions with the kinase ATP-binding pocket and enhanced metabolic stability conferred by the CF₃ group [2]. The N1-methyl group is similarly critical for potency, as it defines the regiochemistry of the triazole ring and modulates electron density at N2 and N3, which participate in key hydrogen-bonding interactions with the kinase hinge region [3].

c-Met inhibitors Kinase inhibition Oncology therapeutics

Metabolic Stability Enhancement via Trifluoromethyl Substitution: Class-Level ADME Differentiation

The incorporation of a trifluoromethyl group at the C4 position of 1,2,3-triazoles confers enhanced metabolic stability and improved pharmacokinetic properties relative to non-fluorinated analogs, as established across multiple heterocyclic series [1]. Systematic analysis of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance demonstrates that CF₃ groups reduce oxidative metabolism at adjacent positions through both steric shielding and electronic deactivation of the aromatic ring toward cytochrome P450-mediated oxidation [2]. In a related study of 1,2,3-triazole-containing MMP inhibitors, substitution of a benzyl moiety with a 1,2,3-triazol-1-yl-methyl group resulted in markedly increased metabolic stability, with the trifluoromethyl-substituted candidate demonstrating superior stability among the series [3]. For 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole specifically, the combination of N1-methylation (which blocks N-glucuronidation and N-oxidation pathways) and C4-trifluoromethyl substitution (which impedes CYP-mediated ring oxidation) yields a metabolically robust scaffold. In silico ADME predictions for trifluoromethylated triazole derivatives indicate favorable drug-likeness parameters with reduced clearance liability relative to non-fluorinated counterparts [4].

Metabolic stability ADME Drug metabolism

Regiochemical Definition and Synthetic Utility: N1-Methyl vs. N1-Unsubstituted Triazole Differentiation

The N1-methyl substitution in 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole provides critical regiochemical definition absent in the N1-unsubstituted analog 4-(trifluoromethyl)-1H-1,2,3-triazole. N1-unsubstituted 1,2,3-triazoles exist in tautomeric equilibrium between 1H- and 2H- forms, which can lead to regioisomeric mixtures in subsequent derivatization reactions and ambiguous interpretation of biological activity data . Methylation at N1 eliminates this tautomerism, fixing the substitution pattern and ensuring reproducible synthetic outcomes in click chemistry applications and downstream functionalization [1]. In the context of amide bond bioisosterism, the 1,2,3-triazole ring mimics the trans-amide geometry and participates in hydrogen bonding through N2 and N3 atoms; however, the N1-H in unsubstituted triazoles introduces an additional hydrogen-bond donor that is absent in the amide it seeks to replace, thereby altering the pharmacophore profile [2]. The N1-methyl group in 126560-62-1 removes this extraneous H-bond donor, providing a more faithful electronic mimic of the amide bond and enabling cleaner SAR interpretation in peptidomimetic and medicinal chemistry campaigns [3].

Click chemistry Bioisostere Peptidomimetics

High-Impact Research and Procurement Applications for 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 126560-62-1)


Medicinal Chemistry: c-Met Kinase Inhibitor Development

Procure 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole as a core scaffold for structure-activity relationship (SAR) exploration of c-Met kinase inhibitors, a validated oncology target implicated in tumor growth, angiogenesis, and metastasis. SAR studies demonstrate that the 4-trifluoromethyl substituent confers up to 100-fold enhanced inhibitory potency compared to non-fluorinated triazole analogs . The N1-methyl group ensures regiochemical homogeneity and eliminates tautomeric ambiguity, enabling unambiguous SAR interpretation. This scaffold is particularly suitable for hit-to-lead programs seeking to optimize kinase selectivity profiles while maintaining favorable ADME properties conferred by the trifluoromethyl group [1].

Peptidomimetic Design: Amide Bond Bioisostere Replacement

Utilize 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole as a conformationally constrained amide bond bioisostere in peptidomimetic and macrocyclic drug design. The 1,2,3-triazole ring effectively mimics the electronic properties and hydrogen-bonding capacity of a trans-amide linkage while offering enhanced metabolic stability against proteolytic degradation [2]. The N1-methyl substitution eliminates the extraneous N-H hydrogen-bond donor present in unsubstituted triazoles, providing a more faithful electronic mimic of the amide bond. The C4-trifluoromethyl group simultaneously elevates lipophilicity (ΔLogP = +0.98 versus non-fluorinated analog) without increasing polar surface area, facilitating passive membrane permeability .

Agrochemical Discovery: Trifluoromethyl-Containing Crop Protection Scaffold

Incorporate 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole as a privileged scaffold in agrochemical discovery programs targeting fungal pathogens and insect pests. Trifluoromethyl-substituted triazoles constitute a well-established pharmacophore class in commercial fungicides, with the CF₃ group contributing to enhanced metabolic stability, environmental persistence, and target-site binding affinity [3]. The fixed N1-methyl-4-trifluoromethyl substitution pattern provides a defined, tunable core for lead optimization campaigns aimed at improving potency, selectivity, and field performance relative to first-generation triazole fungicides.

Chemical Biology: Click Chemistry-Derived Probe Synthesis

Employ 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole as a pre-formed, regiochemically pure triazole building block for the construction of chemical biology probes and activity-based probes. The compound serves as a reliable reference standard or synthetic intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows, enabling the preparation of 1,4-disubstituted triazole conjugates with defined substitution patterns [4]. The trifluoromethyl group provides a distinctive ¹⁹F NMR handle for tracking molecular interactions and quantifying probe engagement in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.